Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is a member of the azetidine family, characterized as a four-membered nitrogen-containing heterocycle. It features a fluorine atom at the 3-position and a methyl group at the 2-position of the azetidine ring. The molecular formula is with a molecular weight of approximately 89.11 g/mol. The specific stereochemistry indicated by (2S,3S) denotes the arrangement of substituents around the chiral centers in the molecule .
The synthesis of Azetidine, 3-fluoro-2-methyl-, (2S,3S)- can be approached through several methods:
The molecular structure of Azetidine, 3-fluoro-2-methyl-, (2S,3S)- can be represented by its InChI key (UXEHOOOMCCXWNZ-DMTCNVIQSA-N) and SMILES notation (CC1C(CN1)F). The compound exhibits a strained ring structure typical of azetidines, contributing to its reactivity .
Property | Value |
---|---|
Molecular Formula | C4H8FN |
Molecular Weight | 89.11 g/mol |
IUPAC Name | (2S,3S)-3-fluoro-2-methylazetidine |
InChI | InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key | UXEHOOOMCCXWNZ-DMTCNVIQSA-N |
Canonical SMILES | CC1C(CN1)F |
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- exhibits various chemical reactivity due to its strained ring structure:
The mechanism of action for Azetidine, 3-fluoro-2-methyl-, (2S,3S)- involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions. Additionally, the strained structure of the azetidine ring contributes to its reactivity and biological activity .
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is characterized by distinct physical and chemical properties:
These properties influence its behavior in various chemical reactions and applications in scientific research .
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- has several applications in scientific research:
CAS No.: 525-82-6
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: